

HTIB Reagent: A Comprehensive Technical Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (Hydroxy(tosyloxy)iodo)benzene

Cat. No.: B1195804

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

[Hydroxy(tosyloxy)iodo]benzene (HTIB), also known as Koser's reagent, is a hypervalent iodine(III) reagent that has emerged as a versatile and powerful tool in modern organic synthesis. This technical guide provides an in-depth overview of HTIB, including its chemical properties, diverse applications in the synthesis of biologically relevant molecules, and detailed experimental protocols. The content is tailored for researchers, scientists, and drug development professionals who are looking to leverage the unique reactivity of this reagent in their synthetic endeavors.

Chemical and Physical Properties

HTIB is a stable, white crystalline solid that serves as an excellent electrophilic source of the tosyloxy group and as a mild oxidant. Its key properties are summarized in the table below.

Property	Value
CAS Number	27126-76-7
Molecular Formula	C ₁₃ H ₁₃ IO ₄ S
Molecular Weight	392.21 g/mol
Appearance	White to off-white crystalline powder
Melting Point	131-137 °C
Solubility	Soluble in methanol; moderately soluble in water and DMSO; insoluble in diethyl ether, dichloromethane, and chloroform.

Core Applications in Organic Synthesis

HTIB is widely employed in a variety of oxidative transformations, facilitating the synthesis of a broad range of organic compounds, including those with significant biological and pharmaceutical relevance. Its utility stems from its ability to act as a potent electrophile and a good leaving group, enabling reactions to proceed under mild conditions.

α-Functionalization of Ketones

One of the most prominent applications of HTIB is the α-functionalization of ketones. This is typically achieved through the *in situ* generation of an α-tosyloxy ketone intermediate, which can then be displaced by a variety of nucleophiles.

α-Azido ketones are valuable precursors for the synthesis of various nitrogen-containing heterocycles and other complex molecules. HTIB provides a convenient one-pot method for their preparation from the corresponding ketones.^{[1][2]}

α-Tosyloxy ketones are themselves important synthetic intermediates. HTIB allows for their direct and efficient synthesis from ketones or enol esters.^[3]

Oxidative Cyclization and Synthesis of Heterocycles

HTIB is an effective reagent for mediating oxidative cyclization reactions, leading to the formation of various heterocyclic scaffolds that are prevalent in many natural products and

pharmaceutical agents.[\[4\]](#)[\[5\]](#)

HTIB can be used to mediate the oxidative N-O coupling of β -hydroxyketoximes to produce isoxazoline N-oxides.[\[6\]](#)[\[7\]](#)[\[8\]](#) Furthermore, it facilitates the synthesis of chromeno-isoxazoles and isoxazolines under aqueous conditions.[\[9\]](#)

While direct protocols for coumarin synthesis using HTIB as the primary cyclizing agent are less common, HTIB is instrumental in the synthesis of precursors and in the functionalization of the coumarin core, which is a privileged scaffold in medicinal chemistry. For instance, HTIB can be used in the synthesis of furo[3,2-c]coumarin derivatives.[\[10\]](#)

Experimental Protocols

The following sections provide detailed methodologies for some of the key synthetic transformations employing HTIB.

General Procedure for the α -Tosyloxyloxylation of Ketones

This protocol outlines a general method for the synthesis of α -tosyloxy ketones from ketone starting materials.

Materials:

- Ketone
- [Hydroxy(tosyloxy)iodo]benzene (HTIB)
- Acetonitrile (or other suitable solvent)

Procedure:

- Dissolve the ketone (1 equivalent) in acetonitrile.
- Add HTIB (1.1 equivalents) to the solution.
- Stir the reaction mixture at room temperature or reflux, monitoring the reaction progress by thin-layer chromatography (TLC).

- Upon completion, remove the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the desired α -tosyloxy ketone.

One-Pot Synthesis of α -Azido Ketones

This protocol describes a convenient one-pot synthesis of α -azido ketones from ketones using HTIB and sodium azide.^[1]

Materials:

- Ketone (e.g., Acetophenone)
- [Hydroxy(tosyloxy)iodo]benzene (HTIB)
- Sodium azide (NaN_3)
- Acetonitrile
- Dichloromethane
- Water

Procedure:

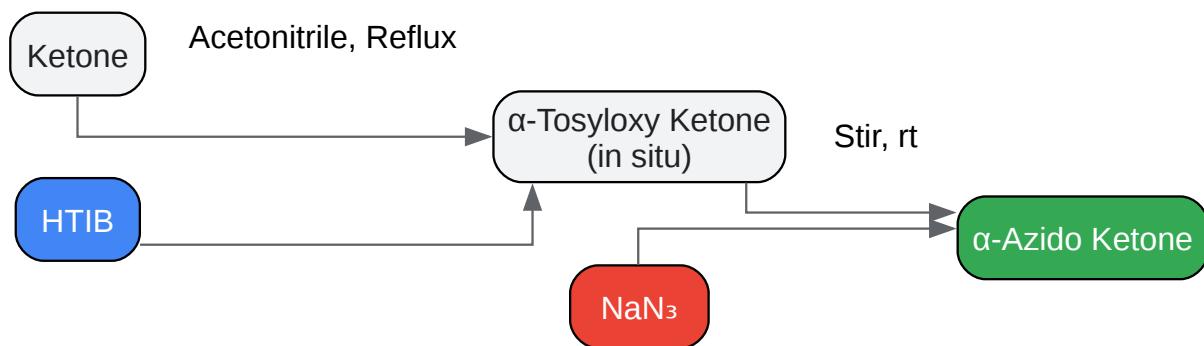
- To a solution of the ketone (1 equivalent) in acetonitrile, add HTIB (1.1 equivalents).
- Reflux the resulting solution for 2 hours.
- Cool the reaction mixture to room temperature.
- Add sodium azide (2 equivalents) and stir the mixture for an additional 2 hours.
- Remove the majority of the acetonitrile by distillation.
- Dissolve the residue in dichloromethane, wash with cold water, and dry over anhydrous sodium sulfate.

- The α -azido ketone can be isolated by trituration with petroleum ether or by column chromatography.

Synthesis of Isoxazoline N-Oxides via Oxidative N-O Coupling

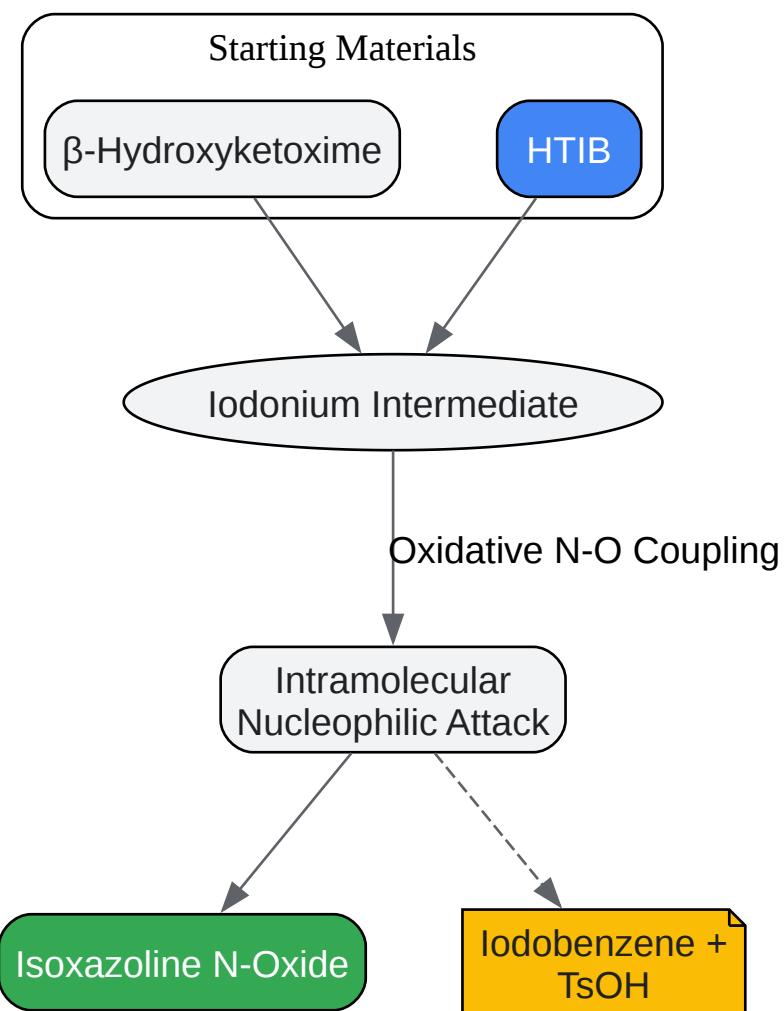
This protocol details the HTIB-mediated synthesis of isoxazoline N-oxides from β -hydroxyketoximes.^{[6][7]}

Materials:


- β -Hydroxyketoxime
- [Hydroxy(tosyloxy)iodo]benzene (HTIB)
- Methanol or Acetonitrile

Procedure:

- Dissolve the β -hydroxyketoxime (1 equivalent) in either methanol or acetonitrile.
- Add HTIB (1.1 equivalents) to the solution.
- Stir the reaction mixture at room temperature until TLC analysis indicates the complete consumption of the starting material.
- Remove the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield the corresponding isoxazoline N-oxide.


Reaction Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the synthetic pathways and proposed reaction mechanisms.

[Click to download full resolution via product page](#)

Caption: Workflow for the one-pot synthesis of α -azido ketones.

[Click to download full resolution via product page](#)

Caption: Proposed mechanism for HTIB-mediated oxidative cyclization.

Role in Drug Discovery and Development

While HTIB is a synthetic reagent and not a therapeutic agent itself, its importance in drug discovery is significant. The ability to efficiently synthesize complex molecular scaffolds, such as various heterocycles, is crucial for generating libraries of novel compounds for biological screening. The reactions facilitated by HTIB, often proceeding under mild conditions, are compatible with a wide range of functional groups, making it an ideal reagent for the late-stage functionalization of complex molecules in the development of new drug candidates. The synthesis of α -azido ketones, for example, provides access to triazoles through "click chemistry," a powerful tool in modern medicinal chemistry.

Conclusion

[Hydroxy(tosyloxy)iodo]benzene (HTIB) is a highly valuable and versatile reagent for organic synthesis. Its ability to perform a wide range of oxidative transformations under mild conditions makes it an indispensable tool for researchers in academia and industry. This guide has provided a comprehensive overview of its properties, key applications, and detailed experimental protocols, with a focus on its utility in the synthesis of molecules relevant to drug discovery and development. The continued exploration of HTIB's reactivity is expected to lead to the development of novel synthetic methodologies and the discovery of new bioactive compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [Hydroxy(tosyloxy)iodo]benzene Mediated α -Azidation of Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Koser's Reagent, Hydroxy(tosyloxy)iodobenzene, HTIB [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of isoxazoline N-oxides via [hydroxy(tosyloxy)iodo]benzene (HTIB)-mediated oxidative N-O coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [HTIB Reagent: A Comprehensive Technical Guide for Synthetic Chemists]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1195804#htib-reagent-cas-number-and-molecular-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com